REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.F[C:9]1[CH:21]=[CH:20][C:12]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[C:11]([N+:22]([O-:24])=[O:23])[CH:10]=1>O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:9]2[CH:21]=[CH:20][C:12]([C:13]([O:15][C:16]([CH3:18])([CH3:19])[CH3:17])=[O:14])=[C:11]([N+:22]([O-:24])=[O:23])[CH:10]=2)[CH2:4][CH2:3]1
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Name
|
|
Quantity
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5.28 mL
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
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4.1 g
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Type
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reactant
|
Smiles
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FC1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
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Name
|
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Quantity
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150 mL
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Type
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solvent
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Smiles
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O
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Type
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CUSTOM
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Details
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The reaction mixture is stirred without solvent for 5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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is stirred for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
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The precipitate formed
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Type
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FILTRATION
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Details
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is filtered
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Type
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WASH
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Details
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rinsed with water
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Type
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CUSTOM
|
Details
|
dried under vacuum
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Reaction Time |
5 h |
Name
|
|
Type
|
product
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Smiles
|
CN1CCN(CC1)C1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |